molecular formula C8H11NO3S B064357 Ethyl 2-amino-5-methoxythiophene-3-carboxylate CAS No. 179115-14-1

Ethyl 2-amino-5-methoxythiophene-3-carboxylate

Cat. No.: B064357
CAS No.: 179115-14-1
M. Wt: 201.25 g/mol
InChI Key: CAQNSGFXQHFAFZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methoxythiophene-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

179115-14-1

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 2-amino-5-methoxythiophene-3-carboxylate

InChI

InChI=1S/C8H11NO3S/c1-3-12-8(10)5-4-6(11-2)13-7(5)9/h4H,3,9H2,1-2H3

InChI Key

CAQNSGFXQHFAFZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)OC)N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)OC)N

Synonyms

3-Thiophenecarboxylicacid,2-amino-5-methoxy-,ethylester(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methanol (404 μL, 10 mmol) in THF (10 mL) at 0° C. under nitrogen was added 2.5M n-BuLi (4.0 mL, 10 mmol). After stirring 20 minutes, CS2 (600 μL, 10 mmol) was added and stirring was continued for 4 hours. The reaction was then cooled to 0° C. followed by the addition of MeI (620 μL, 10 mmol) whereupon the reaction was stirred for 4 hours at 0° C. then at ambient temperature overnight. In a separate flask the anion of acetonitrile was prepared by the dropwise addition of acetonitrile (520 μL, 10 mmol) to a solution of LDA (10 mmol) in THF at -78° C. followed by stirring for 30 minutes at that temperature. To the acetonitrile anion was added the solution of the xanthate prepared above. The reaction was stirred for 1 hour at -78° C. then 1 hour at 0° C. The reaction was then cooled to -78° C., treated with ethyl bromoacetate (1.1 mL, 10 mmol), warmed to reflux, treated with 1.0M lithium bistrimethylsilylamide (1 mL) and heated at reflux for 1.5 hours. After cooling the reaction, it was partitioned between saturated NaHCO3 solution and methylene chloride. The organic layer was then dried with sodium sulfate, filtered, concentrated in vacuo and flash chromatographed eluting with 4:1 hexane-ethyl acetate to give 343 mg (17% yield) of the title compound.
[Compound]
Name
xanthate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
520 μL
Type
solvent
Reaction Step Two
Quantity
404 μL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 μL
Type
reactant
Reaction Step Four
Name
Quantity
620 μL
Type
reactant
Reaction Step Five
Quantity
1.1 mL
Type
reactant
Reaction Step Six
Quantity
1 mL
Type
reactant
Reaction Step Seven
Yield
17%

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